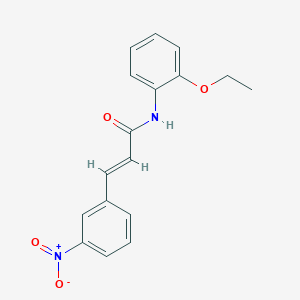

N-(2-ethoxyphenyl)-3-(3-nitrophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-ethoxyphenyl)-3-(3-nitrophenyl)acrylamide derivatives involves various chemical reactions tailored to introduce the specific functional groups into the molecule. While specific synthesis routes for this compound are not directly reported, related compounds such as N-(4-nitrophenyl)acrylamide have been synthesized and characterized, providing insights into potential methodologies that might be applied or adapted for the target compound. These synthesis routes often involve acylation reactions, where an acyl group is introduced into the molecule, utilizing reagents like acryloyl chloride in combination with amines or anilines under controlled conditions to achieve the desired acrylamide derivatives (Segerbäck et al., 1995).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of this compound. These techniques allow for the elucidation of the spatial arrangement of atoms within the molecule, providing insights into its geometric configuration, bond lengths, and angles. Studies on similar compounds have demonstrated the use of single-crystal X-ray diffraction to confirm stereochemistry and structural details, which are essential for understanding the molecule's reactivity and interactions with biological targets or other chemical entities (Kariuki et al., 2022).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its acrylamide functionality. It can undergo polymerization reactions to form polyacrylamide derivatives, which are of interest due to their applications in materials science and bioengineering. Additionally, its nitro group allows for further chemical modifications, such as reduction to aniline derivatives or participation in nucleophilic substitution reactions, expanding the compound's utility in synthetic chemistry (Lessard & Maríc, 2008).

Scientific Research Applications

Corrosion Inhibition:

- Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, have been investigated for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. They show potential as mixed-type inhibitors, reducing double-layer capacitance and achieving high efficiencies in preventing corrosion (Abu-Rayyan et al., 2022).

Polymer Synthesis and Applications:

- The controlled polymerization of N-isopropylacrylamide has been studied for applications in drug delivery. The research focused on finding conditions that facilitate controlled polymerization at room temperature, which is significant for the development of thermoresponsive polymers for biomedical applications (Convertine et al., 2004).

- Acrylamide-based copolymers have been developed for enhanced oil recovery. These copolymers, incorporating imidazoline derivative and/or sulfonate, demonstrated excellent thickening property, shear stability, and salt-tolerance, significantly improving oil recovery efficiency (Gou et al., 2015).

Bioengineering and Biomedical Research:

- Poly(N-isopropyl acrylamide) has been widely used for bioengineering applications, particularly for the nondestructive release of biological cells and proteins. This material facilitates studies in various domains, including extracellular matrix, cell sheet engineering, and tumor spheroid formation (Cooperstein & Canavan, 2010).

- The synthesis and characterization of N-(4-nitrophenyl)acrylamide have been carried out, showing potential for biomedical research due to its low toxicity on cancer cells. This research is significant in understanding the interaction between such molecules and nucleic acid bases (Tanış et al., 2019).

properties

IUPAC Name |

(E)-N-(2-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-23-16-9-4-3-8-15(16)18-17(20)11-10-13-6-5-7-14(12-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBAPMZAOFKITP-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)

![1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)

![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)

![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)